molecular formula C10H8F4O B3316904 Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- CAS No. 955403-56-2

Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-

Cat. No.: B3316904
CAS No.: 955403-56-2
M. Wt: 220.16 g/mol
InChI Key: FMBQBEDKXDYJPA-UHFFFAOYSA-N
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Description

Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- is an organic compound with the molecular formula C10H8F4O It is characterized by the presence of a benzene ring substituted with a propanal group, a fluorine atom, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a Grignard reagent, such as phenylmagnesium bromide, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield .

Types of Reactions:

    Oxidation: Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3) are employed.

Major Products Formed:

Scientific Research Applications

Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups can enhance its binding affinity and specificity, leading to distinct biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

    Benzenepropanal: Lacks the fluorine and trifluoromethyl substitutions.

    3-Fluorobenzaldehyde: Contains a fluorine atom but lacks the propanal and trifluoromethyl groups.

    5-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group but lacks the propanal and fluorine substitutions.

Uniqueness: Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups can significantly influence its reactivity and interactions compared to similar compounds .

Properties

IUPAC Name

3-[3-fluoro-5-(trifluoromethyl)phenyl]propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O/c11-9-5-7(2-1-3-15)4-8(6-9)10(12,13)14/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBQBEDKXDYJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261726
Record name 3-Fluoro-5-(trifluoromethyl)benzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955403-56-2
Record name 3-Fluoro-5-(trifluoromethyl)benzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955403-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(trifluoromethyl)benzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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